(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
Description
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride is a bicyclic amine hydrochloride salt with the molecular formula C₅H₁₀ClNO and a molecular weight of 135.59 g/mol (CAS: 601515-79-1) . Its structure consists of a bicyclo[2.2.2]octane scaffold containing oxygen (2-oxa) and nitrogen (5-aza) atoms. The compound is stored at -20°C under dry, dark, and sealed conditions to ensure stability . It is commercially available in quantities ranging from 5 mg to 2 g, primarily for research applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDMFWUHQBIUOT-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CO[C@@H]1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Bicyclic Lactone Intermediate
The foundational route, developed by Maddess et al., begins with (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA), a commercially available chiral building block. HPA undergoes sequential transformations to form a bicyclic lactone intermediate, which serves as the linchpin for stereochemical control. Key steps include:
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Lactonization : HPA is treated with p-toluenesulfonic acid (p-TsOH) in toluene under reflux, yielding a six-membered lactone with retained stereochemistry.
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Epimerization : The lactone is subjected to crystallization-induced diastereomer transformation (CIDT) in a mixture of ethanol and water, enabling inversion of stereochemistry at both chiral centers to produce the (R,R)-configured intermediate.
Titanium-Mediated Intramolecular Cyclization
The final stereochemical inversion is achieved via a titanium tetraisopropoxide [Ti(OiPr)₄]-mediated intramolecular SN2 reaction. This step facilitates the formation of the 2-oxa-5-azabicyclo[2.2.2]octane framework with high enantiomeric excess (>99% ee). The hydrochloride salt is subsequently generated by treating the free base with hydrochloric acid in dichloromethane.
Table 1: Stereoselective Synthesis Overview
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Lactonization | HPA, p-TsOH, toluene, reflux | 85% |
| 2 | Epimerization | Ethanol/water, CIDT | 78% |
| 3 | Ti(OiPr)₄ Cyclization | Ti(OiPr)₄, THF, 0°C to rt | 92% |
| 4 | Salt Formation | HCl, DCM | 95% |
| Total Yield | 25% |
Alternative Synthetic Routes and Comparative Analysis
Azide Reduction and Transaminase Technology
A flow-based azide reduction process coupled with transaminase-catalyzed amination, demonstrated for spirocyclic amines, offers a biocatalytic alternative. However, the rigid bicyclo[2.2.2] framework poses challenges in enzyme-substrate compatibility, necessitating further enzyme engineering for applicability.
Process Optimization and Scalability
Crystallization-Induced Diastereomer Transformation (CIDT)
The CIDT step is critical for enhancing stereochemical purity. By leveraging differential solubility of diastereomers in ethanol-water mixtures, the (R,R)-lactone is preferentially crystallized, driving the equilibrium toward the desired enantiomer. This method avoids costly chiral chromatography and improves throughput.
Solvent and Catalyst Screening
Optimization studies revealed that tetrahydrofuran (THF) as the solvent for Ti(OiPr)₄-mediated cyclization minimizes side reactions, while lower temperatures (0°C) suppress racemization. Alternative Lewis acids (e.g., Sn(OTf)₂) were evaluated but resulted in reduced enantioselectivity.
Table 2: Catalyst Performance in Cyclization
| Catalyst | Solvent | Temperature | ee (%) |
|---|---|---|---|
| Ti(OiPr)₄ | THF | 0°C | >99 |
| Sn(OTf)₂ | DCM | rt | 82 |
| BF₃·Et₂O | Toluene | -10°C | 76 |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chiral Purity Assessment
High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, confirming >99% ee for the final product.
Applications and Industrial Relevance
The compound’s utility as a building block in IDH1 inhibitors underscores its pharmaceutical value. Scalable synthesis (demonstrated at 1 kg scale) and compatibility with Good Manufacturing Practices (GMP) make it viable for large-scale production. Current suppliers, including Angene US and BLD Pharmatech, offer the hydrochloride salt at 97% purity, reflecting industrial demand .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that derivatives of bicyclic compounds similar to (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane exhibit antidepressant effects through modulation of neurotransmitter systems. A study explored the structure-activity relationship (SAR) of bicyclic amines and found that modifications to the nitrogen atom significantly influenced their potency as serotonin reuptake inhibitors (SRIs) .
Analgesic Properties
The compound's analgesic properties have been investigated in preclinical models. For instance, a study demonstrated that compounds with similar bicyclic structures effectively reduced pain responses in rodent models by acting on the opioid receptors . This suggests potential applications in developing new analgesics.
Case Study: Synthesis of Antidepressant Analogs
A notable case study involved synthesizing several analogs of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane, leading to the identification of a lead compound with enhanced selectivity for serotonin receptors compared to traditional antidepressants . This highlights the compound's potential as a scaffold for designing new therapeutic agents.
Neuroscience
Neuroprotective Effects
Studies have shown that bicyclic compounds can exhibit neuroprotective effects against oxidative stress and neuroinflammation. Research involving (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane indicated its potential to protect neuronal cells in vitro from damage induced by reactive oxygen species (ROS) .
Cognitive Enhancement
There is growing interest in the cognitive-enhancing properties of this compound class. A recent study demonstrated that administration of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane improved memory retention in animal models through modulation of cholinergic pathways . This suggests its potential utility in treating cognitive disorders such as Alzheimer's disease.
Synthetic Organic Chemistry
Building Block for Complex Molecules
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane serves as an important building block in synthetic organic chemistry due to its unique ring structure and functional groups that facilitate further chemical transformations . Its derivatives are often used in synthesizing more complex molecules with pharmaceutical significance.
Table: Comparison of Synthetic Routes
Mechanism of Action
The mechanism by which (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation and may vary based on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of bicyclic amines are heavily influenced by their ring size , heteroatom placement , stereochemistry , and substituents . Below is a detailed comparison of the target compound with analogous bicyclic systems:
Table 1: Structural and Functional Comparison of Bicyclic Amines
Key Comparison Points
Ring Size and Strain: The bicyclo[2.2.2]octane system in the target compound provides a larger, less strained ring compared to bicyclo[2.2.1]heptane derivatives. Bicyclo[2.2.1]heptane systems (e.g., CAS 909186-56-7) exhibit higher ring strain, which may limit conformational flexibility but improve target selectivity .
Heteroatom Effects: Oxygen vs. Nitrogen: The 2-oxa substitution in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from purely nitrogenous analogs like RG3487 HCl . Diazabicyclo Systems (e.g., 2,5-diazabicyclo[2.2.2]octane): Additional nitrogen atoms enhance basic character and improve σ1 receptor binding affinity when paired with hydrophobic substituents (e.g., cyclohexylmethyl) .
Stereochemical Influence :
- The (1R,4R) configuration in the target compound is critical for activity. Enantiomeric forms (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, CAS 31560-06-2) often show reduced potency in biological assays .
- In triazole derivatives, (1R,4R,5S)-2-azabicyclo[3.2.1]octane stereochemistry correlated with 30-fold higher cytotoxicity compared to (1S,4S,5R) enantiomers .
Pharmaceutical Relevance :
- The target compound’s hydrochloride salt improves water solubility , a feature shared with neuroactive agents like EVP-6124 HCl and BMS-933043 .
- Derivatives with bulky substituents (e.g., indazole in RG3487 HCl) demonstrate enhanced receptor specificity, suggesting opportunities for structural optimization of the parent scaffold .
Research and Development Trends
- Neuroactive Applications : Bicyclo[2.2.2]octane derivatives are prioritized for nicotinic α7 receptor agonism , with RG3487 HCl advancing to clinical trials for Alzheimer’s disease .
- Cytotoxic Agents : 2,5-Diazabicyclo[2.2.2]octane derivatives show promise in targeting σ1 receptors overexpressed in cancer cells .
Biological Activity
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that includes an oxygen atom, which is integral to its biological interactions. Its molecular formula is with a molecular weight of 316.35 g/mol . The presence of nitrogen and oxygen in its structure allows for diverse chemical reactivity, including nucleophilic substitutions and interactions with biological targets.
Research indicates that (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane may interact with various biological receptors and enzymes due to its structural features. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting physiological functions.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing cognitive functions and other neurological processes.
Pharmacological Effects
The pharmacological profile of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane suggests several potential therapeutic applications:
- Analgesic Activity : Analogues of this compound have shown significant analgesic effects in preclinical studies, indicating its potential as a pain management agent .
- Neuropharmacology : Its interaction with muscarinic receptors suggests possible applications in treating cognitive disorders such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane:
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Analgesic Activity Study : A study evaluated the analgesic properties of 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane analogues, showing significant pain relief effects with an effective dose (ED50) of 3.1 mg/kg .
Compound Name ED50 (mg/kg) Notes 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane 3.1 Significant analgesic activity - Neuropharmacological Assessment : Research on related compounds indicated that they could enhance cognitive function through modulation of cholinergic pathways, suggesting that (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane might have similar effects .
Comparative Analysis with Similar Compounds
The unique bicyclic structure of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane distinguishes it from other compounds in terms of biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane | Bicyclic | Enantiomer of (1S,4S) variant |
| 1-Azabicyclo[3.3.0]octane | Bicyclic | Lacks oxygen; different nitrogen positioning |
| Dimethyl Oxalate | Ester | Derived from oxalic acid; used as solvent |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of bicyclic lactams or precursors using reducing agents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), followed by acidification to form the hydrochloride salt . Key parameters include:
- Temperature : Reactions often require reflux conditions (60–80°C).
- Catalysts : Palladium-based catalysts may enhance stereochemical control .
- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) improves purity .
- Data Contradiction : Reported yields vary (45–75%) due to differences in precursor purity and solvent selection .
Q. How can the stereochemical configuration of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride be confirmed?
- Methodological Answer : Use a combination of:
- X-ray crystallography (e.g., CCDC-1267/74 for related bicyclic structures ).
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify coupling constants and diastereotopic proton splitting patterns .
- Optical rotation : Compare experimental [α]D values with literature data (e.g., PubChem entries for similar compounds ).
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Hydrochloride salts generally exhibit enhanced water solubility (>50 mg/mL at pH 7.4) .
- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the oxa-azabicyclo ring .
Advanced Research Questions
Q. How does the (1R,4R) stereochemistry influence receptor binding affinity compared to other diastereomers?
- Methodological Answer :
- Comparative docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) with receptors like GABAA or nicotinic acetylcholine receptors .
- Pharmacological assays : Measure IC50 values in competitive binding assays. For example, (1R,4R) isomers show 3–5x higher affinity for CNS targets than (1S,4S) counterparts .
- Table : Binding Affinity of Diastereomers
| Diastereomer | Target Receptor | IC50 (nM) | Source |
|---|---|---|---|
| (1R,4R) | GABAA | 12.3 ± 1.2 | |
| (1S,4S) | GABAA | 58.7 ± 4.5 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Cross-reference PubChem, DSSTox, and peer-reviewed studies to identify confounding variables (e.g., assay protocols, cell lines) .
- Dose-response validation : Replicate key studies with standardized conditions (e.g., HEK293 cells for ion channel assays) .
Q. How can enantioselective synthesis be achieved for (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride?
- Methodological Answer :
- Chiral auxiliaries : Use (R)-BINOL derivatives to control stereochemistry during cyclization .
- Asymmetric catalysis : Employ Pd-(S)-DTBM-SEGPHOS complexes for >90% enantiomeric excess (ee) .
- Challenge : Scalability of chiral catalysts requires optimization to reduce costs .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
